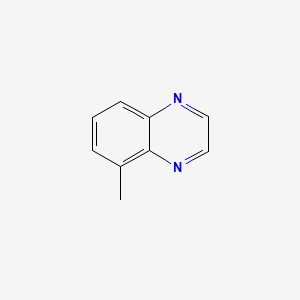

5-Methylquinoxaline

Beschreibung

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of quinoxaline chemistry, which traces its origins to the late nineteenth and early twentieth centuries. Quinoxaline itself was first synthesized through the condensation of ortho-diamines with 1,2-diketones, establishing the foundational synthetic methodology that would later enable the preparation of methylated derivatives. The parent quinoxaline compound results from the condensation of glyoxal with 1,2-diaminobenzene, and substituted derivatives such as this compound arise when various substituted precursors are employed in place of the simple diketones.

The specific synthesis of this compound has been documented through multiple synthetic pathways, with one notable approach involving the sequential synthesis starting from quinoxalinones. This methodology demonstrates the compound's accessibility through modern synthetic organic chemistry techniques. The compound was first synthesized for research purposes as part of broader investigations into quinoxaline derivatives, though the exact date of its initial preparation remains embedded within the extensive literature on quinoxaline chemistry developed throughout the twentieth century.

Historical records indicate that this compound has been detected in natural sources, particularly in coffee products including arabica coffees and robusta coffees, suggesting that this compound may have been encountered in natural contexts before its deliberate laboratory synthesis. This natural occurrence has contributed to its characterization as a compound with burnt, coffee, and corn tasting properties, making it relevant for food science applications beyond its primary research uses.

Structural Classification Within Quinoxaline Derivatives

This compound occupies a specific position within the taxonomic classification of quinoxaline derivatives, representing a monosubstituted quinoxaline where a methyl group is attached at the 5-position of the quinoxaline ring system. The compound's structural classification can be systematically organized as follows:

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organoheterocyclic compounds |

| Class | Diazanaphthalenes |

| Sub Class | Benzodiazines |

| Direct Parent | Quinoxalines |

| Molecular Framework | Aromatic heteropolycyclic compounds |

The quinoxaline core structure consists of a bicyclic system where two nitrogen atoms are positioned at the 1 and 4 positions of the pyrazine ring, which is fused to a benzene ring. In this compound, the methyl substituent is located on the benzene portion of the bicyclic system, specifically at the position designated as carbon-5 according to standard quinoxaline numbering conventions.

The molecular weight of this compound is 144.1732 atomic mass units, with a monoisotopic molecular weight of 144.068748266. The compound exhibits specific structural characteristics including an isomeric SMILES notation of CC1=C2N=CC=NC2=CC=C1 and an InChI key of CQLOYHZZZCWHSG-UHFFFAOYSA-N. These structural identifiers facilitate precise chemical database searches and computational modeling applications.

The positioning of the methyl group at the 5-position significantly influences the electronic properties of the quinoxaline system. Molecular orbital calculations have demonstrated that electron density distribution in quinoxaline compounds varies across different ring positions, with the highest electron density typically observed at positions 5 and 8 of the benzene ring, followed by positions 6 and 7, while positions 2 and 3 exhibit lower electron density. This electronic distribution pattern is modified by the presence of the methyl substituent, which acts as an electron-donating group.

Significance in Heterocyclic Chemistry Research

This compound holds substantial significance within heterocyclic chemistry research due to its versatile applications and unique properties that extend across multiple scientific disciplines. The compound serves as a crucial building block in pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders. This application stems from the quinoxaline scaffold's inherent ability to interact with various biological targets, making methylated derivatives valuable for structure-activity relationship studies.

In the realm of materials science, this compound has demonstrated considerable promise for the development of advanced materials including specialized polymers and coatings that require specific electronic or optical properties. The compound's aromatic heterocyclic structure contributes to its utility in organic electronics research, where it is explored for applications in organic semiconductors designed for flexible electronic devices. These applications leverage the compound's ability to facilitate charge transport and its stability under various operating conditions.

The significance of this compound in antimicrobial research represents another important dimension of its research value. The compound has shown potential as an antimicrobial agent, making it valuable for developing new antibiotics to combat resistant bacterial strains. This application is particularly relevant given the ongoing global challenge of antibiotic resistance and the need for novel antimicrobial compounds with unique mechanisms of action.

Research applications also extend to fluorescent probe development, where this compound is utilized in creating probes for biological imaging applications. These probes enable researchers to visualize cellular processes in real-time, contributing to advances in cell biology and medical diagnostics. The compound's photophysical properties make it suitable for incorporation into fluorescent labeling systems.

| Research Application | Specific Use | Research Significance |

|---|---|---|

| Pharmaceutical Development | Building block for neurological disorder drugs | Structure-activity relationship studies |

| Materials Science | Polymers and specialty coatings | Electronic and optical property enhancement |

| Organic Electronics | Organic semiconductor development | Flexible electronic device applications |

| Antimicrobial Research | Novel antibiotic development | Combat bacterial resistance |

| Biological Imaging | Fluorescent probe synthesis | Real-time cellular process visualization |

The compound's research significance is further enhanced by its synthetic accessibility through multiple established methodologies. The sequential synthesis approach, involving the reduction of quinoxalinones followed by oxidation with vanadium pentoxide, provides reliable access to this compound in good yields. This synthetic reliability ensures that researchers can obtain sufficient quantities of the compound for various investigations.

Eigenschaften

IUPAC Name |

5-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLOYHZZZCWHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047090 | |

| Record name | 5-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to light yellow liquid with a burnt, roasted, nutty, coffee odour | |

| Record name | 5-Methylquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-Methylquinoxaline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

freely soluble in water, organic solvents, oils, very soluble (in ethanol) | |

| Record name | 5-Methylquinoxaline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.102-1.128 | |

| Record name | 5-Methylquinoxaline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13708-12-8 | |

| Record name | 5-Methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13708-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0AD7T152G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

20 - 21 °C | |

| Record name | 5-Methylquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The synthesis begins with the condensation of 2-bromo-4-methylaniline and glycine in the presence of copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃) as a base. The reaction is conducted in dimethyl sulfoxide (DMSO) at 100°C for 12 hours, achieving a quinoxalin-2-one intermediate with a yield of 78%. Key mechanistic steps include:

-

Oxidative Addition : CuI facilitates the formation of a copper-amide complex with the amino acid.

-

Cyclization : Nucleophilic attack by the deprotonated amino acid on the 2-haloaniline generates the quinoxalinone core.

-

Reductive Elimination : The copper catalyst is regenerated, completing the catalytic cycle.

Optimization studies reveal that substituting glycine with methyl-bearing amino acids (e.g., alanine) introduces steric hindrance, reducing yields to 65%.

Reduction to 1,2,3,4-Tetrahydroquinoxaline

The quinoxalin-2-one intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature. This step produces 1,2,3,4-tetrahydro-5-methylquinoxaline with a yield of 85%. Excess LiAlH₄ (4 equivalents) ensures complete conversion, though higher quantities risk over-reduction to decahydro derivatives.

Oxidation to this compound

The final oxidation employs vanadium(V) oxide (V₂O₅) in acetic acid at 80°C for 6 hours, converting the tetrahydro intermediate into this compound with a yield of 72%. Control experiments demonstrate that milder oxidants (e.g., MnO₂) result in incomplete conversion (<50%), while harsher conditions (e.g., KMnO₄) degrade the product.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A hypothetical protocol involves irradiating a mixture of 2-bromo-4-methylaniline, glycine, CuI, and Cs₂CO₃ in DMSO at 150°C for 30 minutes. While no direct data exists for this compound, analogous reactions report yield improvements of 10–15% compared to conventional heating.

Comparative Analysis of Methods

The table below summarizes key parameters for the primary and alternative synthetic routes:

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

Regioselectivity in Methyl Substitution

Introducing the methyl group at the 5-position requires precise control over reactant geometry. Computational studies suggest that steric effects in the transition state favor methylation at the para position relative to the nitrogen atoms.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylquinoxaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it to dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxalines depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Safety Assessment

5-Methylquinoxaline, with the chemical formula CHN, has been evaluated for its safety in various applications. Studies indicate that it does not present significant genotoxicity or reproductive toxicity at current exposure levels. The compound has undergone extensive testing for skin sensitization and photoirritation, showing that it is safe for use in concentrations below established thresholds. For example, the No Observed Effect Level (NOEL) for photoirritant effects in humans is determined to be 1% .

Antimicrobial Activity

Research has demonstrated that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the growth inhibition of certain quinoxaline N,N-dioxide derivatives against Trypanosoma cruzi, indicating a potential application in treating infections caused by this parasite .

Treatment of Chronic Diseases

This compound and its derivatives have shown promise in treating chronic and metabolic diseases such as cancer, diabetes, and neurological disorders. For instance, the structure-activity relationship studies suggest that modifications to the quinoxaline structure can enhance its efficacy against various disease targets .

Flavoring Agent in Food Technology

This compound is recognized as a flavoring agent used in food products. It has been identified as a novel compound that induces uncoupling protein 1 (UCP1), which is relevant for metabolic regulation and energy expenditure . Its application in food technology underscores its importance not only as a flavoring substance but also as a potential functional ingredient that may influence metabolic processes.

Fragrance Industry Applications

In the fragrance industry, this compound is evaluated for its safety and efficacy as a fragrance ingredient. A safety assessment revealed that it does not pose significant risks at concentrations typically used in cosmetic formulations. The compound has been subjected to rigorous testing to ensure that it meets safety standards for consumer products .

Summary of Research Findings

Case Studies

- Antimicrobial Efficacy : A study conducted on various quinoxaline derivatives demonstrated their ability to inhibit the growth of Trypanosoma cruzi, providing insights into their potential therapeutic applications against parasitic infections.

- Safety Assessments : Comprehensive assessments have been performed to evaluate the genotoxicity and skin sensitization potential of this compound, confirming its safety for use in personal care products.

- Flavoring Agent Research : Investigations into the metabolic effects of this compound have revealed its role as a flavoring agent that may also contribute to metabolic health by influencing energy expenditure pathways.

Wirkmechanismus

The mechanism of action of 5-Methylquinoxaline involves its interaction with various molecular targets and pathways. For instance, its ability to induce UCP1 in beige adipocytes is linked to its potential role in regulating energy metabolism and combating obesity . Additionally, quinoxaline derivatives exert their effects through mechanisms such as tyrosine kinase inhibition, induction of apoptosis, and inhibition of tubulin polymerization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline: The parent compound without the methyl substitution.

8-Methylquinoxaline: A similar compound with the methyl group at the 8th position.

Quinoxaline N-oxides: Oxidized derivatives of quinoxaline.

Uniqueness

5-Methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in natural products like roasted coffee and almonds also sets it apart from other quinoxaline derivatives .

Biologische Aktivität

5-Methylquinoxaline is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antibacterial, antifungal, anti-inflammatory, and potential anticancer effects. The information is supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C₉H₈N₂) is a member of the quinoxaline family, characterized by a fused benzene and pyrazine ring system. Its structure can be represented as follows:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study assessed the antibacterial activity of several quinoxaline derivatives, including this compound, against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) as well as vancomycin-resistant Enterococcus faecalis (VRE). The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Bacteriostatic |

| Quaternary derivatives | 8-16 | Bacteriostatic |

| Nonquaternary derivatives | 1-2 | Bactericidal |

The study found that while nonquaternary compounds exhibited bactericidal behavior, quaternary compounds showed bacteriostatic effects, indicating differing mechanisms of action based on structural variations .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. A series of quinoxaline derivatives were tested against fungal strains such as Candida albicans. The findings revealed that certain modifications to the quinoxaline structure enhanced antifungal efficacy. For instance, compounds with additional hydrophobic groups displayed increased activity against C. albicans, suggesting that structural optimization could lead to more potent antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In a study involving carrageenan-induced paw edema in rats, derivatives containing the quinoxaline nucleus demonstrated significant anti-inflammatory activity. The results indicated that some compounds reduced edema by over 50% compared to control groups, highlighting their therapeutic potential in managing inflammation .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. A study investigated its effects on cancer cell lines, revealing that certain derivatives inhibited cell proliferation and induced apoptosis in human cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival, although further studies are needed to elucidate the precise molecular mechanisms involved .

Case Studies and Research Findings

A notable case study involved the synthesis of various quinoxaline derivatives, including this compound, which were screened for biological activity. The study found that specific substitutions at the 3-position significantly enhanced both antibacterial and antifungal activities. This reinforces the importance of structural modifications in developing effective therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.